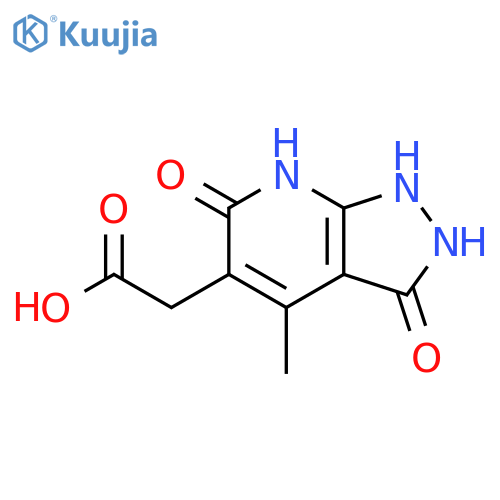

Cas no 1240529-02-5 (2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acid)

1240529-02-5 structure

商品名:2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acid

CAS番号:1240529-02-5

MF:C9H9N3O4

メガワット:223.185461759567

CID:5557959

2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acid 化学的及び物理的性質

名前と識別子

-

- 2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acid

-

- インチ: 1S/C9H9N3O4/c1-3-4(2-5(13)14)8(15)10-7-6(3)9(16)12-11-7/h2H2,1H3,(H,13,14)(H3,10,11,12,15,16)

- InChIKey: KBDBGOBOVDLILI-UHFFFAOYSA-N

- ほほえんだ: C12NNC(=O)C=1C(C)=C(CC(O)=O)C(=O)N2

2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H947988-10mg |

2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid |

1240529-02-5 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | H947988-100mg |

2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid |

1240529-02-5 | 100mg |

$ 250.00 | 2022-06-04 | ||

| Enamine | EN300-56940-10.0g |

2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |

1240529-02-5 | 95% | 10.0g |

$2638.0 | 2023-02-10 | |

| 1PlusChem | 1P01EKTS-5g |

2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |

1240529-02-5 | 95% | 5g |

$2261.00 | 2023-12-25 | |

| Aaron | AR01EL24-5g |

2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |

1240529-02-5 | 95% | 5g |

$2472.00 | 2023-12-16 | |

| Aaron | AR01EL24-50mg |

2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |

1240529-02-5 | 95% | 50mg |

$211.00 | 2025-02-14 | |

| 1PlusChem | 1P01EKTS-10g |

2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |

1240529-02-5 | 95% | 10g |

$3323.00 | 2023-12-25 | |

| 1PlusChem | 1P01EKTS-2.5g |

2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |

1240529-02-5 | 95% | 2.5g |

$1548.00 | 2023-12-25 | |

| Aaron | AR01EL24-10g |

2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |

1240529-02-5 | 95% | 10g |

$3653.00 | 2023-12-16 | |

| TRC | H947988-50mg |

2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid |

1240529-02-5 | 50mg |

$ 160.00 | 2022-06-04 |

2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acid 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

1240529-02-5 (2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acid) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬